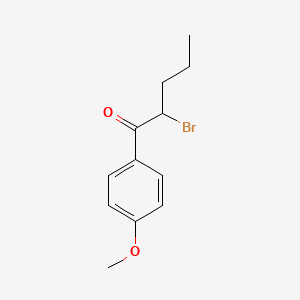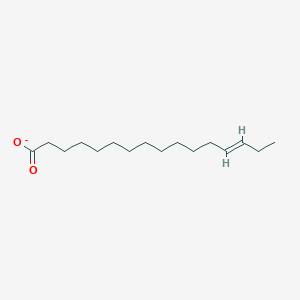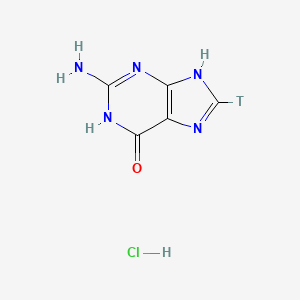![molecular formula C15H16O2 B13750660 [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/no-structure.png)
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has additional functional groups: a hydroxyl group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 4-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be appropriately substituted aryl halides and boronic acids .
Another method involves the Friedel-Crafts alkylation, where an alkyl group is introduced to the biphenyl core using an alkyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods like the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal . This method is advantageous for large-scale synthesis due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of halogens or nitro groups on the benzene rings.
Wissenschaftliche Forschungsanwendungen
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound without additional functional groups.
[1,1-Biphenyl]-2-ol: Lacks the ethyl and methoxy groups.
[1,1-Biphenyl]-4-methoxy-: Lacks the hydroxyl and ethyl groups.
Uniqueness
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler biphenyl derivatives .
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-ethyl-3-methoxy-6-phenylphenol |
InChI |
InChI=1S/C15H16O2/c1-3-12-14(17-2)10-9-13(15(12)16)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
InChI-Schlüssel |
YCKIEIRCSYXGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

